Cas no 863017-97-4 (1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea)

1-Cyclohexyl-3-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]urea is a synthetic organic compound featuring a cyclohexylurea core linked to a morpholine-substituted thiophene moiety. This structure imparts unique physicochemical properties, making it a versatile intermediate in medicinal chemistry and drug discovery. The presence of both morpholine and thiophene groups enhances its potential as a pharmacophore, with applications in targeting specific biological pathways. Its well-defined stereochemistry and stability under standard conditions facilitate precise modifications for structure-activity relationship studies. The compound's solubility in common organic solvents further supports its utility in synthetic workflows. Researchers value it for its modular design, enabling exploration of novel therapeutic agents, particularly in CNS and oncology-related research.
1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea structure
863017-97-4 structure
Product Name:1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea
CAS No:863017-97-4
MF:C18H29N3O2S
MW:351.506763219833
CID:5860124
PubChem ID:5310411
Update Time:2025-10-30

1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea Chemical and Physical Properties

Names and Identifiers

    • 1-cyclohexyl-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)urea
    • Urea, N-cyclohexyl-N'-[1-methyl-2-(4-morpholinyl)-2-(2-thienyl)ethyl]-
    • CHEMBL1429766
    • SMR000018051
    • AKOS024593408
    • 863017-97-4
    • MLS000102454
    • HMS2242F19
    • SR-01000008089-1
    • F0655-1127
    • SR-01000008089
    • 1-cyclohexyl-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)urea
    • 1-cyclohexyl-3-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]urea
    • 1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea
    • Inchi: 1S/C18H29N3O2S/c1-14(19-18(22)20-15-6-3-2-4-7-15)17(16-8-5-13-24-16)21-9-11-23-12-10-21/h5,8,13-15,17H,2-4,6-7,9-12H2,1H3,(H2,19,20,22)
    • InChI Key: JXQDXOUUPUBPEF-UHFFFAOYSA-N
    • SMILES: N(C1CCCCC1)C(NC(C)C(N1CCOCC1)C1SC=CC=1)=O

Computed Properties

  • Exact Mass: 351.19804835g/mol
  • Monoisotopic Mass: 351.19804835g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 398
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 81.8Ų

Experimental Properties

  • Density: 1.17±0.1 g/cm3(Predicted)
  • Boiling Point: 552.9±50.0 °C(Predicted)
  • pka: 13.75±0.46(Predicted)

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1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea Related Literature

Additional information on 1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea

Introduction to 1-Cyclohexyl-3-1-(Morpholin-4-yl)-1-(Thiophen-2-yl)Propan-2-ylurea (CAS No. 863017-97-4)

1-Cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea, also known by its CAS number 863017-97-4, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclohexyl group, a morpholine ring, and a thiophene moiety, all interconnected through a urea linkage. These structural elements contribute to its potential biological activities and therapeutic applications.

The synthesis of 1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea involves several steps, typically starting with the formation of the thiophene derivative and subsequent coupling reactions to introduce the morpholine and cyclohexyl groups. The urea linkage is then formed through a reaction between the amine and isocyanate functionalities. This multi-step process requires precise control over reaction conditions to ensure high yields and purity of the final product.

Recent studies have highlighted the potential of 1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea in various biological contexts. One notable area of research is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways and are implicated in numerous diseases. The ability of this compound to interact with specific GPCRs makes it a promising candidate for the development of novel therapeutic agents.

In addition to its potential as a GPCR modulator, 1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-ylurea has been investigated for its anti-inflammatory properties. Inflammation is a key component in many chronic diseases, including arthritis, asthma, and cardiovascular disorders. Preclinical studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. These findings suggest that it may have therapeutic potential in treating inflammatory conditions.

The pharmacokinetic properties of 1-cyclohexyl-3-1-(morpholin-4-yl)-1-(thiophen-2-y l)propan - 2 - ylurea have also been studied to assess its suitability for drug development. Key parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity are critical for evaluating the safety and efficacy of any potential drug candidate. Preliminary data indicate that this compound exhibits favorable pharmacokinetic profiles, with good oral bioavailability and low toxicity in preclinical models.

Clinical trials are an essential step in translating laboratory findings into practical medical applications. While 1-cyclohexyl - 3 - 1 - (morpholin - 4 - yl) - 1 - (thiophen - 2 - yl)propan - 2 - ylurea is still in the early stages of clinical evaluation, initial results are promising. Phase I trials have demonstrated its safety and tolerability in healthy volunteers, paving the way for further investigations into its efficacy in specific disease indications.

The structural diversity and functional versatility of 1-cyclohexy l - 3 - 1 - (m orpholin - 4 - yl) - 1 - (thiophen - 2 - yl)propan - 2 - ylurea make it an attractive target for chemical modifications aimed at enhancing its biological activities or improving its pharmacological properties. Researchers are exploring various strategies, such as introducing additional functional groups or altering the stereochemistry of the molecule, to optimize its performance as a therapeutic agent.

In conclusion, 1-cyclohexy l - 3 - 1 - (m orpholin - 4 - yl) - 1 - (thiophen - 2 - yl)propan - 2 - ylurea (CAS No. 863017 – 97 – 4) represents a promising compound with diverse biological activities and potential therapeutic applications. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its properties for drug development. As our understanding of this compound deepens, it holds significant promise for advancing treatments in various medical fields.

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